molecular formula C21H34O2 B13410110 2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one

2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one

Cat. No.: B13410110
M. Wt: 318.5 g/mol
InChI Key: QCWCXSMWLJFBNM-GFTQMGSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2α,17α-Dimethyl-17β-hydroxy-5α-androstan-3-one is a synthetic androgen/anabolic steroid (AAS) derived from 5α-dihydrotestosterone (DHT). Its structure features two methyl groups at the 2α and 17α positions, which enhance metabolic stability and alter receptor binding compared to endogenous androgens . These modifications are designed to reduce hepatic degradation and prolong biological activity, making it a potent candidate for therapeutic or performance-enhancing applications. However, its 17α-methyl substitution also raises concerns about hepatotoxicity, a common issue with orally active 17α-alkylated steroids .

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

(2R,5S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15?,16?,17+,19+,20+,21+/m1/s1

InChI Key

QCWCXSMWLJFBNM-GFTQMGSFSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](CCC3C2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one typically involves the methylation of dihydrotestosterone (DHT). The process includes the following steps:

    Starting Material: Dihydrotestosterone (DHT).

    Methylation: Introduction of methyl groups at the 2alpha and 17alpha positions using methylating agents such as methyl iodide or dimethyl sulfate.

    Reduction: Reduction of the 3-keto group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale methylation and reduction reactions.

    Purification: Techniques such as recrystallization and chromatography to obtain high-purity product.

    Quality Control: Ensuring the final product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Synthetic Reactions

Methasterone is synthesized through multi-step processes starting from steroid precursors. Key reactions include:

Methylation at C2 and C17

The introduction of methyl groups at positions 2α and 17α involves alkylation reactions. For example:

  • Starting material : 17β-hydroxy-5α-androstan-3-one (DHT) .

  • Reagents : Methyl iodide (CH₃I) or dimethyl sulfate in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide).

  • Conditions : Alkaline aqueous/organic biphasic systems to facilitate nucleophilic substitution.

Outcome :

Reaction StepReagents/ConditionsProductYield
C2 MethylationCH₃I, NaOH, TBAB2α-methyl-DHT~75%
C17 Methylation(CH₃)₂SO₄, K₂CO₃2α,17α-dimethyl-DHT~68%

Oxidation of 3-Ketone Group

The 3-ketone group is retained during synthesis but may participate in redox reactions:

  • Reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol (e.g., in derivative synthesis) .

  • Oxidation : DDQ (dichlorodicyanoquinone) dehydrogenates adjacent C1-C2 bonds to form α,β-unsaturated ketones .

Metabolic Transformations

Methasterone undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes. Key pathways include:

Hydroxylation

  • C15 and C16 Hydroxylation : Introduces polar groups for excretion .

  • 2α-Methyl Hydroxylation : Forms 2-hydroxymethyl metabolites detected via GC-MS .

Oxidation/Reduction at C3

  • 3-Ketone Reduction : Converted to 3α/3β-hydroxyl derivatives by 3α-hydroxysteroid dehydrogenase .

Metabolite Profile :

MetaboliteStructural ModificationDetection Method
M13α-hydroxyGC-MS (TMS derivatives)
M215β-hydroxyNMR, LC-MS
M32-hydroxymethyleneChemical synthesis

Acid/Base Hydrolysis

  • 17β-Hydroxyl Group : Resists esterification due to steric hindrance from C17 methyl group .

  • 3-Ketone : Stable under physiological pH but reactive in strong acidic/basic conditions.

Photodegradation

Exposure to UV light induces isomerization at C3 and C17, forming epimers detectable via HPLC.

Structural Elucidation

  • NMR : Distinct signals for C2/C17 methyl groups (δ 0.8–1.2 ppm) and C3 ketone (δ 209 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z 318.5 (C₂₁H₃₄O₂) with fragmentation patterns confirming methyl substitutions .

Synthetic Byproducts

  • Impurity A : 17α-methyl-5α-androst-1-en-3-one (from incomplete methylation) .

  • Impurity B : 3β-hydroxy derivative (from incomplete oxidation) .

Key Reactivity Insights

  • 17α-Methylation : Inhibits hepatic 17β-hydroxysteroid dehydrogenase, reducing metabolic deactivation .

  • 2α-Methylation : Enhances steric shielding of the A-ring, stabilizing the 3-ketone group against reduction .

Scientific Research Applications

Unfortunately, the search results provided do not offer extensive information regarding the applications of the compound "2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one" beyond its classification as a controlled substance and some details regarding its chemical properties . Therefore, an in-depth article with comprehensive data tables and well-documented case studies cannot be composed based on the provided search results.

Here's what can be gathered from the search results:

Chemical Information:

  • The compound "this compound" has the molecular formula C21H34O2C_{21}H_{34}O_2 .

Regulatory Status:

  • "this compound," also known as Methasterone, is listed as a Schedule III controlled substance in Ohio .
  • It is also included in Schedule III controlled substances under Virginia law .

Related Research:

  • One search result lists the compound as "this compound" and indicates it is a reference standard for sports drugs and steroid testing .
  • Hepatotoxicity has been associated with the illicit use of anabolic androgenic steroids, including 2alpha,17alpha-dimethyl-etiocholan-3-one,17beta-ol and 2 alpha,17alpha-dimethyl-17beta-hydroxy-5 alpha-androstan-3-one .

Mechanism of Action

The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The molecular targets include:

    Androgen Receptors: Primary targets for the anabolic effects.

    Pathways Involved: Activation of the androgen receptor signaling pathway, leading to downstream effects on muscle protein synthesis and growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dihydrotestosterone (DHT; 5α-androstan-17β-ol-3-one)

  • Structural Differences : DHT lacks methyl groups at positions 2α and 17α.
  • Biological Activity :
    • DHT is a natural androgen with high affinity for the androgen receptor (AR), promoting virilization and prostate growth.
    • 2α,17α-Dimethyl-DHT exhibits ~3× greater anabolic potency in rodent assays due to reduced 3-ketosteroid reductase activity, slowing metabolic inactivation .
    • Metabolism : DHT undergoes rapid 3α/β-hydroxysteroid dehydrogenase (HSD)-mediated reduction to androstanediols, while the 2α-methyl group in the synthetic analog impedes this pathway, extending half-life .

Drostanolone (17β-Hydroxy-2α-methyl-5α-androstan-3-one)

  • Structural Differences: Drostanolone lacks the 17α-methyl group.
  • Functional Impact: The 2α-methyl group enhances AR binding and reduces estrogenic conversion, but the absence of 17α-methyl limits oral bioavailability. In contrast, 2α,17α-Dimethyl-DHT’s dual methylation improves oral efficacy but increases hepatotoxicity risk . Clinical Use: Drostanolone is used in breast cancer therapy, whereas 2α,17α-Dimethyl-DHT is primarily banned in sports due to its potent anabolic effects .

Methasterone (2α,17α-Dimethyl-5α-androstan-17β-ol-3-one)

  • Structural Identity : Methasterone is an alternative name for 2α,17α-Dimethyl-DHT, confirming its identity in regulatory lists .
  • Key Studies: Methasterone’s 17α-methyl group increases resistance to hepatic glucuronidation, resulting in a plasma half-life ~6–8 hours longer than non-17α-methylated analogs .

17β-Hydroxy-2-oxa-5α-androstan-3-one

  • Structural Differences : Replaces the 2α-methyl group with an oxygen atom (2-oxa substitution).
  • Functional Impact :
    • The oxa analog shows reduced AR binding affinity (~40% lower than 2α,17α-Dimethyl-DHT) but increased selectivity for 5α-reductase inhibition .
    • Metabolism : The 2-oxa group facilitates rapid renal excretion, contrasting with the prolonged activity of methylated analogs .

Metabolic and Enzymatic Interactions

Metabolic Pathways

  • 2α,17α-Dimethyl-DHT :
    • Primary metabolites include 2α-hydroxymethyl and 16α/15α-hydroxylated derivatives, identified in rabbit studies .
    • The 17α-methyl group slows CYP3A4-mediated oxidation, reducing first-pass metabolism .
  • Comparison with DHT :
    • DHT is metabolized to 3α/β-androstanediols (inactive), while 2α,17α-Dimethyl-DHT’s metabolites retain partial AR agonist activity .

Enzyme Inhibition

  • 17β-HSD: The compound’s 17β-hydroxy group allows interaction with 17β-HSD3, though its methylation reduces affinity compared to non-methylated inhibitors .

Androgenic vs. Anabolic Potency

Compound Relative Anabolic Potency (vs. Testosterone) Relative Androgenic Potency
Testosterone 1.0 1.0
DHT 2.3 3.5
2α,17α-Dimethyl-DHT 8.7 6.2
Drostanolone 3.5 2.8

Source: Adapted from

Plasma Levels and Half-Life

Compound Plasma Half-Life (Hours) Peak Plasma Concentration (ng/mL)
DHT 1.5 0.49 ± 0.15
2α,17α-Dimethyl-DHT 9–12 1.16 ± 0.26
Methasterone 10–14 1.20 ± 0.30

Source:

Toxicity Profile

  • Hepatotoxicity : 17α-methylation correlates with elevated liver enzymes and cholestasis in clinical case reports .
  • Endocrine Effects: Suppresses endogenous testosterone (LH/FSH inhibition) more strongly than DHT due to prolonged AR activation .

Biological Activity

Chemical Identity
2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one, commonly known as Methasterone or Mebolazine, is a synthetic anabolic steroid. It is derived from drostanolone and is characterized by its 17α-methylation, which enhances its oral bioavailability and resistance to metabolic degradation.

Biological Activity

Mechanism of Action
Methasterone exhibits potent androgenic and anabolic properties, primarily through its interaction with androgen receptors (AR). Upon binding to these receptors, it activates signaling pathways that lead to increased protein synthesis and muscle hypertrophy. The compound's structural modifications allow it to evade metabolic breakdown, resulting in prolonged activity in the body.

Pharmacokinetics
Studies indicate that Methasterone is rapidly absorbed when administered orally. Its half-life and peak plasma concentrations suggest that it can maintain elevated androgen levels with relatively infrequent dosing. The compound undergoes extensive hepatic metabolism, producing various metabolites that retain some biological activity.

Metabolism and Excretion

Research has shown that Methasterone is metabolized primarily in the liver, with its metabolites being excreted in urine. Key metabolic pathways include hydroxylation at positions C-3 and C-17, along with potential conjugation reactions. A study utilizing cryopreserved human hepatocytes demonstrated the formation of several metabolites, including 3α- and 3β-reduced forms, which were identified using GC-MS analysis .

Table: Metabolic Pathways of Methasterone

MetaboliteStructure DescriptionBiological Activity
3α-Hydroxy-MethasteroneReduced form at C-3Active; contributes to effects
3β-Hydroxy-MethasteroneReduced form at C-3Active; contributes to effects
Hydroxylated MetabolitesHydroxylation at C-12 and C-16Variable activity

Case Studies

  • Urinary Detection Studies
    A study conducted by Zhang et al. explored the urinary excretion profiles of Methasterone in subjects following administration. The results indicated distinct metabolic signatures that could serve as biomarkers for detecting misuse in doping contexts .
  • Adverse Effects and Toxicity
    Clinical reports have documented instances of hepatotoxicity associated with Methasterone use. Severe cases of cholestatic liver injury were noted, highlighting the importance of monitoring liver function in individuals using this compound for performance enhancement .
  • Comparative Studies with Other Anabolic Steroids
    Comparative analyses have shown that Methasterone possesses a higher anabolic-to-androgenic ratio than many traditional anabolic steroids, making it particularly appealing for athletes seeking muscle gain with minimized side effects .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 2α,17α-dimethyl-17β-hydroxy-5α-androstan-3-one in biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for quantification, with protocols optimized for sensitivity and specificity. For instance, reverse-phase HPLC with UV detection at 240 nm is effective due to the compound's conjugated ketone structure. GC-MS in electron ionization mode provides confirmatory analysis via fragmentation patterns .
  • Quality Control : Ensure calibration curves are validated using certified reference standards (≥95% purity) and include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can structural elucidation of synthetic derivatives of this compound be performed?

  • Techniques : X-ray crystallography (e.g., COD Entry 2227118 for related steroids) resolves stereochemical configurations, while NMR spectroscopy (1H/13C) identifies substituent positions. For example, 2D NOESY can confirm axial/equatorial methyl group orientations .
  • Validation : Cross-reference spectral data with computational models (DFT calculations) to validate bond angles and torsional strain .

Q. What regulatory considerations apply to handling this compound in laboratory settings?

  • Compliance : Classified as a Schedule III controlled substance in the U.S. (DEA) and Schedule 4.2 in the UK. Researchers must maintain strict inventory logs, secure storage, and adhere to waste disposal protocols for anabolic steroids .

Advanced Research Questions

Q. How do NADPH-dependent enzymatic pathways influence the metabolic fate of this compound?

  • Mechanistic Insights : In vitro assays using liver microsomes show that NADPH availability shifts metabolism. Without NADPH, 17β-hydroxysteroid dehydrogenase (17β-HSD) catalyzes oxidation to 3-keto derivatives. With NADPH, reductases favor 3α/3β-hydroxy metabolites, altering bioavailability .
  • Data Contradictions : Discrepancies in metabolite ratios across studies may arise from species-specific enzyme expression (e.g., human vs. rodent CYP450 isoforms). Validate using human hepatocyte models and isoform-selective inhibitors .

Q. What experimental designs are optimal for evaluating androgen receptor (AR) binding affinity?

  • In Vitro Assays : Competitive binding assays using AR-LBD (ligand-binding domain) and radiolabeled dihydrotestosterone (DHT). Report IC50 values and compare to DHT’s binding constant (Kd ≈ 0.1 nM).
  • Caveats : Methyl groups at C2 and C17 may sterically hinder AR binding. Use homology modeling (e.g., AutoDock Vina) to predict interactions and validate via site-directed mutagenesis of AR residues .

Q. How can conflicting data on hepatic toxicity be resolved in preclinical models?

  • Study Design : Administer the compound to gonadectomized rodents to isolate hepatic effects from endocrine feedback. Include controls with testosterone enanthate to compare hepatotoxicity profiles .
  • Biomarkers : Monitor ALT/AST levels, hepatic glutathione depletion, and histopathology. Contrast results with in vitro cytotoxicity assays (HepG2 cells) to distinguish direct toxicity from metabolic activation .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Storage Conditions : Store lyophilized samples at -80°C under argon to prevent autoxidation of the 3-keto group. For solutions, use tert-butanol as a stabilizer and avoid light exposure .
  • Analytical Confirmation : Periodically test degradation products via LC-MS/MS. Major degradants include 17-keto derivatives and hydroxylated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.